molecular formula C11H9N3O2 B8340941 (2-Nitropyridin-3-yl)phenylamine

(2-Nitropyridin-3-yl)phenylamine

Cat. No.: B8340941
M. Wt: 215.21 g/mol
InChI Key: HSBAXBJPTWDJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Nitropyridin-3-yl)phenylamine is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-nitro-N-phenylpyridin-3-amine

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-10(7-4-8-12-11)13-9-5-2-1-3-6-9/h1-8,13H

InChI Key

HSBAXBJPTWDJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-2-nitropyridine (1.07 g, 6.75 mmol), aniline (1.8 mL, 20.2 mmol) and Et3N (2.8 mL, 20.2 mmol) in DMF (10 mL) was stirred at 100° C. for 16 h under a nitrogen atmosphere. After cooling to RT, the volatiles were removed under reduced pressure. The resulting residue was partitioned between DCM and water. The aqueous phase was further extracted with DCM (×3) and the combined organic fractions dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-4% MeOH in DCM) to afford the title compound as a red oil (2.24 g, quantitative). LCMS (Method C): RT 3.03 min [M+H]+ 216.2.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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